molecular formula C16H23N5O4 B143431 (3-Amino-2-hydroxy-4-(para-azidophenyl)-butanoyl)leucine CAS No. 139915-04-1

(3-Amino-2-hydroxy-4-(para-azidophenyl)-butanoyl)leucine

Cat. No. B143431
M. Wt: 349.38 g/mol
InChI Key: CIMBZJOQGIUTBC-MOKVOYLWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Amino-2-hydroxy-4-(para-azidophenyl)-butanoyl)leucine, also known as AHBLeu, is a synthetic amino acid derivative that has gained significant attention in the scientific community due to its potential applications in biochemical research. AHBLeu is a photoactivatable probe that can be used to study protein-protein interactions and protein localization in living cells.

Mechanism Of Action

The mechanism of action of (3-Amino-2-hydroxy-4-(para-azidophenyl)-butanoyl)leucine involves the photoactivation of the azide group to form a highly reactive nitrene, which can crosslink with nearby amino acid residues. This covalent crosslinking allows for the identification of protein-protein interactions and protein localization in living cells.

Biochemical And Physiological Effects

(3-Amino-2-hydroxy-4-(para-azidophenyl)-butanoyl)leucine has no known biochemical or physiological effects on living organisms. It is a synthetic amino acid derivative that is specifically designed for use in scientific research.

Advantages And Limitations For Lab Experiments

One of the advantages of (3-Amino-2-hydroxy-4-(para-azidophenyl)-butanoyl)leucine is its ability to selectively label proteins in living cells without affecting their function. (3-Amino-2-hydroxy-4-(para-azidophenyl)-butanoyl)leucine can also be used to study protein-protein interactions and protein localization in real-time, which provides valuable insights into the dynamic behavior of proteins in living cells.
One of the limitations of (3-Amino-2-hydroxy-4-(para-azidophenyl)-butanoyl)leucine is its dependence on UV light for photoactivation. This limits its use in certain experimental conditions, such as in tissues that are not accessible to UV light. (3-Amino-2-hydroxy-4-(para-azidophenyl)-butanoyl)leucine also requires genetic code expansion techniques for incorporation into proteins, which can be challenging and time-consuming.

Future Directions

There are several future directions for the use of (3-Amino-2-hydroxy-4-(para-azidophenyl)-butanoyl)leucine in scientific research. One direction is the development of new photoactivatable probes that can be activated using visible light, which would expand the range of experimental conditions in which (3-Amino-2-hydroxy-4-(para-azidophenyl)-butanoyl)leucine can be used. Another direction is the use of (3-Amino-2-hydroxy-4-(para-azidophenyl)-butanoyl)leucine in conjunction with other imaging techniques, such as super-resolution microscopy, to study protein-protein interactions and protein localization at higher spatial resolution. Finally, the incorporation of (3-Amino-2-hydroxy-4-(para-azidophenyl)-butanoyl)leucine into specific proteins of interest can be used to study their function and regulation in living cells.

Synthesis Methods

The synthesis of (3-Amino-2-hydroxy-4-(para-azidophenyl)-butanoyl)leucine involves the reaction of leucine with para-azidophenylalanine, followed by the reduction of the azide group using sodium borohydride. The resulting compound is then treated with di-tert-butyl dicarbonate to protect the amino and carboxyl groups, and subsequently, the hydroxyl group is deprotected using trifluoroacetic acid. The final product is obtained after purification using column chromatography.

Scientific Research Applications

(3-Amino-2-hydroxy-4-(para-azidophenyl)-butanoyl)leucine has been widely used in scientific research to study protein-protein interactions and protein localization. (3-Amino-2-hydroxy-4-(para-azidophenyl)-butanoyl)leucine can be incorporated into proteins using genetic code expansion techniques, where it replaces a natural amino acid in the protein sequence. Upon exposure to UV light, the azide group in (3-Amino-2-hydroxy-4-(para-azidophenyl)-butanoyl)leucine is converted into a highly reactive nitrene, which can covalently crosslink with nearby amino acid residues. This allows for the identification of protein-protein interactions and the determination of protein localization in living cells.

properties

CAS RN

139915-04-1

Product Name

(3-Amino-2-hydroxy-4-(para-azidophenyl)-butanoyl)leucine

Molecular Formula

C16H23N5O4

Molecular Weight

349.38 g/mol

IUPAC Name

(2S)-2-[[3-amino-4-(4-azidophenyl)-2-hydroxybutanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C16H23N5O4/c1-9(2)7-13(16(24)25)19-15(23)14(22)12(17)8-10-3-5-11(6-4-10)20-21-18/h3-6,9,12-14,22H,7-8,17H2,1-2H3,(H,19,23)(H,24,25)/t12?,13-,14?/m0/s1

InChI Key

CIMBZJOQGIUTBC-MOKVOYLWSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)C(C(CC1=CC=C(C=C1)N=[N+]=[N-])N)O

SMILES

CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=C(C=C1)N=[N+]=[N-])N)O

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=C(C=C1)N=[N+]=[N-])N)O

synonyms

(3-amino-2-hydroxy-4-(para-azidophenyl)-butanoyl)leucine
(3H)-beta-azidobestatin
azidobestatin

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.